molecular formula C6F14O4S2 B12553897 Dodecafluorohexane-1,6-disulfonyl difluoride CAS No. 144368-88-7

Dodecafluorohexane-1,6-disulfonyl difluoride

Cat. No.: B12553897
CAS No.: 144368-88-7
M. Wt: 466.2 g/mol
InChI Key: OXYNLVWARSYWNL-UHFFFAOYSA-N
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Description

Dodecafluorohexane-1,6-disulfonyl difluoride is a fluorinated organic compound characterized by the presence of twelve fluorine atoms and two sulfonyl fluoride groups attached to a hexane backbone. This compound is notable for its high chemical stability and unique reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecafluorohexane-1,6-disulfonyl difluoride typically involves the fluorination of hexane derivatives. One common method includes the reaction of hexane-1,6-diol with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the sulfonyl fluoride groups. The reaction is usually carried out in the presence of a catalyst such as anhydrous hydrogen fluoride (HF) to facilitate the fluorination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Dodecafluorohexane-1,6-disulfonyl difluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride groups can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to form corresponding sulfonyl hydrides.

    Oxidation: Oxidative reactions can lead to the formation of sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or thiols.

    Reduction: Formation of sulfonyl hydrides.

    Oxidation: Formation of sulfonic acids or sulfonates.

Scientific Research Applications

Dodecafluorohexane-1,6-disulfonyl difluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds and as a precursor for the preparation of sulfonyl fluorides.

    Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl groups.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and anti-inflammatory agents.

    Industry: Applied in the production of specialty polymers, surfactants, and as a component in high-performance materials.

Mechanism of Action

The mechanism of action of dodecafluorohexane-1,6-disulfonyl difluoride involves its ability to act as an electrophile due to the presence of sulfonyl fluoride groups. These groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors, where the compound can irreversibly inhibit enzyme activity by modifying active site residues.

Comparison with Similar Compounds

Similar Compounds

    Perfluorohexane-1,6-disulfonyl difluoride: Similar structure but with different fluorination pattern.

    Hexane-1,6-disulfonyl difluoride: Lacks the extensive fluorination seen in dodecafluorohexane-1,6-disulfonyl difluoride.

    Dodecafluorohexane-1,6-diiodide: Contains iodine atoms instead of sulfonyl fluoride groups.

Uniqueness

This compound is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds, such as in the development of high-performance materials and pharmaceuticals.

Biological Activity

Dodecafluorohexane-1,6-disulfonyl difluoride (DFHDSDF) is a perfluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and potential biological effects. This article explores the biological activity of DFHDSDF, focusing on its toxicological profiles, environmental impact, and implications for human health.

DFHDSDF is characterized by a complex structure that includes multiple fluorinated carbon chains and sulfonyl groups. Its molecular formula is C6F12O6S2C_6F_{12}O_6S_2, and it has a high degree of fluorination, which imparts unique hydrophobic and lipophobic properties. This structure contributes to its persistence in the environment and resistance to degradation.

Toxicological Profile

The biological activity of DFHDSDF can be assessed through various toxicological studies that examine its effects on human health and the environment. Key findings include:

  • Endocrine Disruption : Studies have indicated that PFAS, including DFHDSDF, may disrupt endocrine functions by interfering with hormone signaling pathways. This disruption can lead to various health issues, including reproductive and developmental problems .
  • Immune System Effects : Research has shown that exposure to PFAS can impair immune responses. A notable study indicated that children exposed to PFAS had lower antibody responses to vaccinations, suggesting potential long-term impacts on immune function .
  • Carcinogenic Potential : Some studies have classified certain PFAS as potential carcinogens based on their ability to induce cellular changes associated with cancer development. While specific data on DFHDSDF's carcinogenicity is limited, its structural similarities to other known carcinogenic PFAS raise concerns .

Environmental Impact

DFHDSDF's persistence in the environment is a significant concern. It has been detected in various environmental matrices, including soil and water sources. Its stability leads to bioaccumulation in aquatic organisms, which can subsequently affect higher trophic levels in the food chain.

Case Study 1: Immunotoxicity in Children

A study conducted on children from the Faroe Islands demonstrated a correlation between serum levels of PFAS and reduced immune response to vaccines. The findings highlighted the potential for long-term health implications associated with early-life exposure to compounds like DFHDSDF .

Case Study 2: Endocrine Disruption in Wildlife

Research involving wildlife exposed to PFAS showed alterations in reproductive behaviors and hormone levels. These studies suggest that similar effects could occur in humans exposed to DFHDSDF, particularly regarding reproductive health .

Data Table: Summary of Biological Effects

Biological EffectObserved ImpactSource
Endocrine DisruptionHormonal imbalance leading to reproductive issues
Immune System ImpairmentReduced vaccine efficacy in children
Carcinogenic PotentialInduction of cellular changes
Environmental PersistenceBioaccumulation in aquatic organisms

Properties

CAS No.

144368-88-7

Molecular Formula

C6F14O4S2

Molecular Weight

466.2 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane-1,6-disulfonyl fluoride

InChI

InChI=1S/C6F14O4S2/c7-1(8,3(11,12)5(15,16)25(19,21)22)2(9,10)4(13,14)6(17,18)26(20,23)24

InChI Key

OXYNLVWARSYWNL-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F

Origin of Product

United States

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